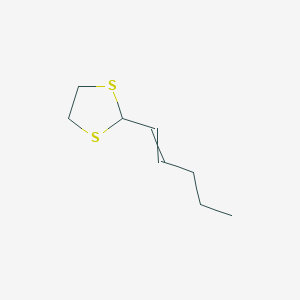

2-(Pent-1-EN-1-YL)-1,3-dithiolane

Description

Structure

3D Structure

Properties

CAS No. |

108555-43-7 |

|---|---|

Molecular Formula |

C8H14S2 |

Molecular Weight |

174.3 g/mol |

IUPAC Name |

2-pent-1-enyl-1,3-dithiolane |

InChI |

InChI=1S/C8H14S2/c1-2-3-4-5-8-9-6-7-10-8/h4-5,8H,2-3,6-7H2,1H3 |

InChI Key |

DEWXJMQQIFTIGO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC1SCCS1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Pent 1 En 1 Yl 1,3 Dithiolane

Transformations Involving the 1,3-Dithiolane (B1216140) Moiety

The 1,3-dithiolane group is a versatile functional moiety, primarily utilized as a protecting group for carbonyl compounds and as a platform for umpolung (polarity inversion) reactivity. However, its stability and reaction pathways can differ significantly from its six-membered counterpart, the 1,3-dithiane (B146892).

Umpolung Reactivity: Generation and Reactions of Acyl Anion Equivalents

A cornerstone of dithioacetal chemistry is the concept of "umpolung," or the inversion of polarity. nih.gov Normally, the carbonyl carbon is electrophilic. By converting it to a dithioacetal, the corresponding C2 proton becomes acidic (pKa ≈ 31 for dithianes) and can be removed by a strong base like n-butyllithium (n-BuLi) to generate a nucleophilic carbanion. organic-chemistry.org This carbanion serves as a masked acyl anion, which can react with various electrophiles. organic-chemistry.orgnih.govchemicalbook.com

However, a critical distinction exists between 1,3-dithianes and 1,3-dithiolanes in this context. While 2-lithio-1,3-dithianes are generally stable and synthetically useful, 2-lithio-1,3-dithiolanes are prone to fragmentation. nih.govwikipedia.org Upon deprotonation, the resulting anion readily undergoes ring cleavage to eliminate a molecule of ethylene (B1197577) and form a dithiocarboxylate anion. nih.govwikipedia.org This inherent instability severely limits the use of 2-(pent-1-en-1-yl)-1,3-dithiolane as a direct precursor to a stable acyl anion equivalent for subsequent reactions like alkylation or acylation while preserving the dithiolane ring.

Alkylation, Acylation, and Carbon-Carbon Bond Formation at the Dithiolane Carbon

Due to the aforementioned fragmentation of 2-lithio-1,3-dithiolanes, direct alkylation or acylation at the C2 position of the intact ring is generally not a viable synthetic strategy. nih.govwikipedia.org Attempts to generate the C2 anion for reaction with electrophiles like alkyl halides would likely lead to the formation of the dithiocarboxylate as the major product.

In contrast, the more stable 1,3-dithiane system readily allows for such transformations. For instance, 2-lithio-1,3-dithianes react smoothly with primary alkyl halides and even arenesulfonates to form 2-alkyl-1,3-dithianes in high yields. organic-chemistry.orgorganic-chemistry.org This highlights a fundamental limitation of the five-membered dithiolane ring compared to the six-membered dithiane ring in classical umpolung synthesis. The primary C-C bond formation pathway involving the C2 position of a 2-substituted-1,3-dithiolane proceeds through the fragmentation product (the dithiocarboxylate), not the intact lithiated ring.

Ring-Opening and Rearrangement Reactions of the 1,3-Dithiolane Ring

The most significant ring-opening reaction for 2-substituted 1,3-dithiolanes is the base-mediated fragmentation discussed previously. This reaction is not a simple rearrangement but a cleavage of the heterocyclic ring to generate two distinct species: ethylene and a dithiocarboxylate anion. nih.govwikipedia.org

Table 2: Base-Mediated Fragmentation of 2-Aryl-1,3-Dithiolanes

| Base | Solvent | Temperature | Time | Product Type | Reference(s) |

| LiHMDS | CPME | 100 °C | 5 min | Aryl-dithiocarboxylate | nih.gov |

| NaH | DMF/HMPA | 130-150 °C | 2 h | Aryl-dithiocarboxylate | nih.gov |

This fragmentation pathway has been developed into a synthetic method for producing dithioesters. The in-situ generated dithiocarboxylate anion can be trapped by an alkylating agent (e.g., methyl iodide) in a one-pot procedure to yield the corresponding dithioester. nih.gov Therefore, treating this compound with a strong base followed by an alkyl halide would be expected to yield a pent-1-en-1-yl dithioester rather than a C2-alkylated dithiolane.

Other ring-opening reactions for 1,3-dithiolanes generally involve harsh conditions or specific reagents designed for deprotection, which leads to the formation of the parent carbonyl compound. chemicalbook.com

Reactions of the Pent-1-en-1-yl Alkene Moiety

The pent-1-en-1-yl group, being an alkene, is susceptible to electrophilic addition reactions. The presence of the adjacent 1,3-dithiolane ring can influence the reactivity and regioselectivity of these additions due to the electronic properties of the sulfur atoms.

Electrophilic Addition Reactions to the Olefin (e.g., Halogenation, Hydroboration)

Electrophilic additions to the double bond of this compound are expected to follow standard mechanisms. The regiochemical outcome is determined by the stability of the intermediate carbocation formed upon addition of the electrophile. The sulfur atoms of the dithiolane ring can stabilize an adjacent positive charge through resonance, which would direct the electrophile to the β-carbon of the double bond.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would proceed via a cyclic halonium ion intermediate. Subsequent nucleophilic attack by the halide ion would lead to the corresponding dihalogenated product. The stereochemistry of the addition is typically anti.

Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of alkenes. masterorganicchemistry.comlibretexts.org Treatment of this compound with a borane (B79455) reagent (e.g., BH₃·THF or a bulkier reagent like 9-BBN to prevent reaction with the dithiolane sulfurs) would result in the addition of boron to the less substituted carbon (the β-carbon) and hydrogen to the more substituted carbon (the α-carbon). youtube.comlibretexts.org Subsequent oxidation with hydrogen peroxide and a base would replace the boron atom with a hydroxyl group, yielding 2-(1,3-dithiolan-2-yl)pentan-1-ol. The addition is stereospecific, occurring in a syn fashion. libretexts.org

Table 3: Predicted Products of Electrophilic Addition to this compound

| Reaction | Reagent(s) | Predicted Major Product | Key Principle(s) |

| Halogenation | Br₂ | 2-(1,2-Dibromopentyl)-1,3-dithiolane | Formation of a stable carbocation intermediate adjacent to the dithiolane ring; anti-addition. |

| Hydroboration-Oxidation | 1. 9-BBN2. H₂O₂, NaOH | 2-(1,3-Dithiolan-2-yl)pentan-1-ol | Anti-Markovnikov addition; syn-stereochemistry. libretexts.orgyoutube.comlibretexts.org |

Pericyclic Reactions and Cycloaddition Chemistry (e.g., Diels-Alder)

The alkenyl group in this compound can participate as a dienophile in Diels-Alder reactions, a powerful class of pericyclic reactions for the formation of six-membered rings. The presence of the sulfur atoms in the dithiolane ring can influence the electron density of the double bond, thereby affecting its reactivity towards various dienes. While the dithiolane group is not as strongly electron-withdrawing as a carbonyl or cyano group, it does modulate the electronic properties of the alkene.

In a typical Diels-Alder reaction, this compound would react with a diene, such as 1,3-butadiene, under thermal or Lewis acid-catalyzed conditions. The reaction would yield a cyclohexene (B86901) derivative with the dithiolane moiety attached. The regioselectivity of the reaction would be governed by the electronic and steric properties of both the diene and the dienophile. For instance, with an unsymmetrical diene, two regioisomeric products could be formed.

| Diene | Dienophile | Conditions | Major Product |

| 1,3-Butadiene | This compound | Thermal (e.g., 150 °C) | 4-(1,3-Dithiolan-2-yl)-4-propylcyclohex-1-ene |

| Isoprene | This compound | Lewis Acid (e.g., AlCl₃) | Mixture of regioisomers |

| Cyclopentadiene | This compound | Room Temperature | 2-(Bicyclo[2.2.1]hept-5-en-2-yl)-2-propyl-1,3-dithiolane |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

The alkenyl portion of this compound is a suitable substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Heck reaction would involve the palladium-catalyzed coupling of this compound with an aryl or vinyl halide (or triflate). This reaction would lead to the formation of a new carbon-carbon bond at the double bond, resulting in a more substituted alkene. The regioselectivity of the addition would be influenced by the nature of the catalyst and the substituents on the coupling partners.

The Suzuki reaction , another palladium-catalyzed process, would couple the alkenyl dithiolane with an organoboron compound, such as a boronic acid or ester. This reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the dithiolane moiety.

The Sonogashira reaction provides a route to synthesize 1,3-enynes by coupling the terminal alkyne with the alkenyl dithiolane in the presence of a palladium catalyst and a copper(I) co-catalyst.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Heck | Aryl Halide (e.g., Iodobenzene) | Pd(OAc)₂, PPh₃, Base | Aryl-substituted Alkenyl Dithiolane |

| Suzuki | Boronic Acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄, Base | Phenyl-substituted Alkenyl Dithiolane |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Base | Enyne Dithiolane |

Olefin Metathesis and Related Alkenyl Functionalizations

Olefin metathesis, a Nobel Prize-winning reaction, offers a powerful tool for the rearrangement of alkenyl groups. This compound can participate in several types of olefin metathesis reactions, catalyzed by ruthenium or molybdenum complexes.

Cross-metathesis with another olefin would result in the exchange of alkylidene fragments, leading to new, more complex alkenyl dithiolanes. The outcome of the reaction is often governed by the stoichiometry of the reactants and the volatility of the ethylene byproduct.

Ring-closing metathesis (RCM) is not directly applicable to this compound itself but could be a key step if the propyl chain contained another double bond. Ring-opening metathesis polymerization (ROMP) could be initiated from the alkenyl group if a strained cyclic olefin were used as a monomer.

Hydrofunctionalization and Oxidative Cleavage Strategies

The double bond in this compound is susceptible to a variety of hydrofunctionalization reactions. These reactions involve the addition of an H-X molecule across the double bond. Examples include hydroboration-oxidation to yield an alcohol, hydrohalogenation to form an alkyl halide, and hydrogenation to saturate the double bond.

Oxidative cleavage of the alkene can be achieved using strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or with reagents like potassium permanganate (B83412) (KMnO₄). This reaction would break the carbon-carbon double bond and lead to the formation of a carboxylic acid (or aldehyde) and a ketone, with the dithiolane group potentially being oxidized under harsh conditions.

Chemoselectivity and Regioselectivity in Dual Functionality Transformations

The presence of two distinct functional groups in this compound raises important questions of chemoselectivity and regioselectivity. The ability to selectively transform one functional group while leaving the other intact is a key challenge and a testament to the sophistication of modern synthetic methods.

Selective Reactions at the Alkene in Presence of Dithiolane

Many reactions can be performed selectively at the alkene without affecting the dithiolane ring. The dithiolane group is generally stable to a wide range of reagents that react with alkenes.

For example, dihydroxylation of the alkene can be achieved using osmium tetroxide (OsO₄) or a milder reagent like potassium permanganate under cold, dilute, and basic conditions. Epoxidation can be carried out using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). The dithiolane is generally inert to these conditions, although strong peroxy acids could potentially lead to oxidation of the sulfur atoms to sulfoxides or sulfones.

| Reaction | Reagent | Product | Dithiolane Status |

| Dihydroxylation | OsO₄, NMO | Diol | Unchanged |

| Epoxidation | m-CPBA | Epoxide | Unchanged |

| Hydrogenation | H₂, Pd/C | Saturated Alkane | Unchanged |

Selective Reactions at the Dithiolane in Presence of Alkene

Conversely, the dithiolane group can be selectively manipulated in the presence of the alkene. The most common reaction of the dithiolane is its hydrolysis back to the parent carbonyl compound. This is typically achieved using a Lewis acid or a mercury(II) salt in aqueous media. The alkene is generally unreactive under these conditions.

Furthermore, the dithiolane can be reduced to the corresponding methylene (B1212753) group using Raney nickel, a process known as desulfurization. This reaction would also reduce the double bond. However, milder reducing agents can be employed to selectively reduce the dithioacetal.

| Reaction | Reagent | Product | Alkene Status |

| Deprotection | HgCl₂, CaCO₃, aq. CH₃CN | Ketone | Unchanged |

| Reduction | Raney Nickel | Alkane | Reduced |

Tandem and Cascade Transformations Involving Both Moieties

The strategic integration of multiple reactive centers within a single molecular framework allows for the design of elegant and efficient tandem or cascade reactions. In these processes, a sequence of intramolecular or intermolecular transformations occurs in a single operation without the isolation of intermediates, often leading to a rapid increase in molecular complexity. The molecule this compound, possessing both a nucleophilic/electrophilic dithiolane moiety and a reactive alkenyl group, is theoretically an ideal candidate for such transformations. Although specific studies on tandem reactions involving this exact molecule are not extensively documented in the reviewed literature, the reactivity of analogous 2-alkenyl-1,3-dithiolanes and related systems provides a strong basis for postulating potential cascade pathways.

These hypothetical transformations can be broadly categorized based on the initial site of reaction and the nature of the subsequent steps. The dithiolane ring can be activated to initiate a cascade, or the alkenyl chain can undergo an initial reaction that then involves the dithiolane.

One notable example from the literature that, while not involving an isolated alkene, demonstrates the principle of dithiolane ring participation in a tandem sequence is the reaction of 2-acetylmethylene-1,3-dithiolanes with primary amines. lnu.edu.cn This process, upon heating, results in the fragmentation of the dithiolane ring and the formation of functionalized thioamides. lnu.edu.cn This reaction proceeds through a tandem sequence initiated by the amine, highlighting the potential for the dithiolane ring to undergo complex, non-traditional transformations as part of a cascade.

While direct examples for this compound are not available, we can extrapolate potential tandem reactions based on the known reactivity of each functional group. For instance, a hypothetical intramolecular cyclization could be envisioned. Activation of the dithiolane, perhaps through oxidation to a monosulfoxide, could be followed by an intramolecular Michael addition of a carbanion generated at the C2 position onto the α,β-unsaturated system of the pentenyl chain.

Conversely, a reaction could be initiated at the alkene. For example, an electrophilic addition to the double bond could generate a carbocationic intermediate. This intermediate could then be trapped intramolecularly by one of the sulfur atoms of the dithiolane ring, leading to the formation of a new heterocyclic system. The feasibility of such a process would be highly dependent on the reaction conditions and the nature of the electrophile.

Another potential cascade could involve a [2+2], [4+2], or 1,3-dipolar cycloaddition across the pentenyl double bond, where the resulting product could then undergo a subsequent transformation involving the dithiolane ring. For instance, the introduction of a new functional group via cycloaddition could facilitate a subsequent intramolecular rearrangement or ring-opening of the dithiolane.

The following table summarizes potential tandem reactions based on the reactivity of related systems. It is important to note that these are proposed pathways and would require experimental validation for this compound itself.

| Reaction Type | Initiating Reagent/Condition | Proposed Cascade Sequence | Potential Product Class |

| Ring Fragmentation-Thioamidation | Primary Amine, Heat | Amine addition to the exocyclic double bond, followed by fragmentation of the dithiolane ring and thioamide formation. | Functionalized Thioamides |

| Intramolecular Michael Addition | Strong Base (e.g., n-BuLi) after oxidation | Deprotonation at C2 of the dithiolane followed by intramolecular conjugate addition to the pentenyl group. | Cyclized Thioethers |

| Electrophile-initiated Cyclization | Electrophile (e.g., Br+) | Electrophilic addition to the alkene, followed by intramolecular nucleophilic attack by a sulfur atom. | Sulfur-containing Bicyclic Systems |

| Cycloaddition-Rearrangement | Diene or Dipole | Intermolecular cycloaddition across the pentenyl double bond, followed by a thermally or photochemically induced rearrangement involving the dithiolane. | Complex Polycyclic Heterocycles |

Strategic Applications of 2 Pent 1 En 1 Yl 1,3 Dithiolane in Complex Organic Synthesis

Utility as a Synthetic Equivalent for Various Alkenyl Carbonyl Species

Beyond its role as a simple protecting group, 2-(pent-1-en-1-yl)-1,3-dithiolane can function as a versatile synthetic equivalent, enabling reactions that are otherwise difficult or impossible to achieve with the parent α,β-unsaturated aldehyde.

While this compound is the protected form of pent-2-enal, its reactivity can be harnessed to generate other related α,β-unsaturated systems. For instance, the deprotonation at the C-2 position followed by reaction with an electrophile and subsequent deprotection can lead to a variety of substituted pent-2-enals.

More interestingly, under certain basic conditions, 2-alkenyl-1,3-dithiolanes can undergo ring-opening fragmentation. In the case of this compound, treatment with organolithium reagents can lead to the formation of a hex-2-enedithioate anion. psu.edu This intermediate can then be trapped with alkyl halides to produce 1,1-bis(alkylthio)hexa-1,3-dienes. psu.edu These dienes are valuable precursors for the synthesis of more complex α,β-unsaturated carbonyl compounds through various transformations.

One of the most powerful applications of dithianes and dithiolanes in organic synthesis is their ability to function as acyl anion equivalents, a concept known as "umpolung" or polarity reversal. researchgate.netresearchgate.net Normally, the carbonyl carbon is electrophilic. However, the C-2 proton of a 1,3-dithiane (B146892) is sufficiently acidic (pKa ≈ 31) to be removed by a strong base like n-butyllithium (n-BuLi), generating a nucleophilic carbanion. researchgate.net This carbanion can then react with various electrophiles. organic-chemistry.orgyoutube.com

While the C-2 proton of a 1,3-dithiolane (B1216140) is less acidic than its dithiane counterpart, deprotonation is still possible. Research by Takeda and coworkers has shown that this compound reacts with organolithium reagents, such as n-BuLi, to undergo deprotonation at the C-2 position. psu.edu This generates a nucleophilic species that can, in principle, react with electrophiles. However, this lithiated intermediate is prone to cycloelimination to form an α,β-unsaturated dithiocarboxylate anion. psu.edu The subsequent reaction pathway is then influenced by the nature of the organolithium reagent used. psu.edu

This reactivity allows for the retrosynthetic disconnection of a target molecule where a bond is formed between a traditionally electrophilic carbonyl carbon and another electrophile. The dithiolane serves as a masked acyl anion, enabling the formation of carbon-carbon bonds that are not accessible through conventional carbonyl chemistry.

| Organolithium Reagent | Subsequent Alkylating Agent | Major Product(s) |

|---|---|---|

| n-BuLi | MeI | 1,1-Bis(methylthio)hexa-1,3-dienes |

| LDA | MeI | 1,1-Bis(methylthio)hex-1-ene |

Building Block for Diverse Carbocyclic and Heterocyclic Systems

The presence of both a protected carbonyl and a carbon-carbon double bond in this compound makes it a valuable building block for the construction of cyclic structures.

A groundbreaking application of 2-alkenyl-1,3-dithiolanes is in cationic cyclization reactions. Baati and coworkers have demonstrated that these compounds can undergo a highly diastereoselective 6-endo-trig cyclization to produce trans-decalin frameworks, which are core structures in numerous terpenoid natural products. psu.eduorganic-chemistry.org In this process, the 2-alkenyl-1,3-dithiolane acts as a "latent initiator." researchgate.netorganic-chemistry.org Treatment with a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is proposed to temporarily open the dithiolane ring, which triggers the cationic cyclization. organic-chemistry.org The dithiolane then reforms after the carbon-carbon bond formation, effectively terminating the process and preserving the protected carbonyl for further manipulation. researchgate.netorganic-chemistry.org This unique reactivity highlights the advantage of 2-alkenyl-1,3-dithiolanes over their 1,3-dithiane counterparts, which were found to be less effective in promoting these cyclizations. psu.edu This methodology was successfully applied in the total synthesis of triptophenolide (B192632) and a formal synthesis of triptolide. organic-chemistry.org

While specific examples of this compound in heterocycle synthesis are not extensively documented, its structural motifs suggest several potential pathways. The alkenyl portion can act as a dienophile in Diels-Alder reactions, leading to six-membered rings. mdpi.comnih.govconicet.gov.ar Hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom, could provide access to six-membered heterocycles. conicet.gov.arresearchgate.net

Furthermore, the reactive intermediates generated from this compound, such as the dithiocarboxylate anions or the corresponding α,β-unsaturated carbonyl compounds after deprotection, can serve as precursors for a variety of heterocycles. For example:

Thiophenes: Can be synthesized from 1,4-dicarbonyl compounds, which could be constructed using the acyl anion chemistry of the dithiolane. rroij.comorganic-chemistry.orgpharmaguideline.com

Pyrazoles: Are commonly synthesized from 1,3-dicarbonyl compounds or α,β-unsaturated ketones upon reaction with hydrazine (B178648) derivatives. nih.govnih.govmdpi.commdpi.comorganic-chemistry.org Deprotection of this compound would provide pent-2-enal, a suitable precursor for pyrazole (B372694) synthesis.

Pyridines: Can be assembled from α,β-unsaturated carbonyl compounds through various condensation reactions. researchgate.netorganic-chemistry.orgnih.govnih.govyoutube.com

The versatility of this compound and its derivatives thus opens avenues for the construction of a wide array of both carbocyclic and heterocyclic systems, making it a valuable synthon in modern organic chemistry.

| Compound Name |

|---|

| This compound |

| 1,2-Ethanedithiol (B43112) |

| Pent-2-enal |

| tert-Butyldimethylsilyl ether (TBDMS) |

| Triethylsilyl ether (TES) |

| Benzyl ether (Bn) |

| Mercury(II) chloride |

| Mercury(II) nitrate (B79036) trihydrate |

| o-Iodoxybenzoic acid (IBX) |

| β-Cyclodextrin |

| Hydrogen peroxide |

| Iodine |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) |

| Triptophenolide |

| Triptolide |

| n-Butyllithium (n-BuLi) |

Ring-Closing Metathesis Applications

The application of ring-closing metathesis (RCM) to substrates containing a 2-alkenyl-1,3-dithiolane unit, such as this compound, is not extensively documented in the scientific literature. While RCM is a powerful tool for the formation of cyclic structures from diene precursors, the compatibility and reactivity of Grubbs-type catalysts with sulfur-containing functional groups can be variable. The presence of sulfur atoms can sometimes lead to catalyst inhibition or decomposition. Although modern Grubbs catalysts exhibit broad functional group tolerance, specific studies detailing the use of this compound as a substrate in RCM reactions are not readily found. Therefore, this particular synthetic strategy employing this specific dithiolane derivative remains an area for future investigation.

Cyclization Reactions Initiated by Dithiolane Reactivity

A significant and innovative application of 2-alkenyl-1,3-dithiolanes, including structures analogous to this compound, is their use as latent initiators in cationic cyclization reactions. Research has demonstrated that in the presence of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), the 1,3-dithiolane ring can be transiently opened. This generates a stabilized carbocation that can then be trapped by a suitably positioned internal nucleophile, such as an alkene or an aromatic ring, to initiate a cyclization cascade.

This strategy has been effectively employed in an unprecedented and highly diastereoselective 6-endo-trig cyclization of 2-alkenyl-1,3-dithiolanes to produce trans-decalin scaffolds, which are important structural motifs in numerous diterpenes and triterpenes. wikipedia.orgorganic-chemistry.orgwikipedia.org The proposed mechanism suggests that the thioketal temporarily opens under the influence of TMSOTf, triggering the cationic cyclization. Following the carbon-carbon bond formation and a diastereoselective protonation event, the dithiolane ring closes to terminate the process. wikipedia.org This unique reactivity highlights the role of the 2-alkenyl-1,3-dithiolane as more than just a protecting group, but as an active participant in skeletal construction.

The success of this cyclization is highly dependent on the nature of the thioacetal. For instance, the corresponding 2-alkenyl-1,3-dithiane was found to be significantly less reactive in the 6-endo-trig cyclization compared to its 1,3-dithiolane counterpart, underscoring the specific utility of the five-membered dithiolane ring in this transformation. organic-chemistry.org

Table 1: Diastereoselective Cyclization of 2-Alkenyl-1,3-dithiolanes

| Substrate | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |

|---|---|---|---|---|---|

| 2-(6-(4-methoxyphenyl)hex-1-en-1-yl)-1,3-dithiolane | Anisole | trans-Decalin derivative | 75 | >99:1 | organic-chemistry.org |

| 2-(6-(thiophen-2-yl)hex-1-en-1-yl)-1,3-dithiolane | Thiophene | trans-Decalin derivative | 65 | >99:1 | organic-chemistry.org |

| 2-(hepta-1,6-dien-1-yl)-1,3-dithiolane | Alkene | trans-Decalin derivative | 55 | >99:1 | organic-chemistry.org |

Integration into Total Synthesis of Natural Products and Bioactive Molecules

The strategic incorporation of the this compound motif and its analogs has proven to be a valuable tactic in the total synthesis of complex natural products.

A compelling demonstration of the synthetic utility of this methodology is found in the total synthesis of triptophenolide and the formal synthesis of triptolide. wikipedia.org In this work, a 2-alkenyl-1,3-dithiolane intermediate was subjected to the TMSOTf-induced 6-endo-trig cyclization. A subsequent one-pot deprotection of the dithiolane moiety directly afforded a key ketone intermediate. This approach significantly streamlined the synthesis, showcasing the efficiency of using the 2-alkenyl-1,3-dithiolane as a linchpin for both cyclization and strategic functional group introduction. organic-chemistry.org This case study underscores the potential of this building block to shorten synthetic sequences and rapidly construct complex polycyclic systems.

A key advantage of the cationic cyclization of 2-alkenyl-1,3-dithiolanes is the high degree of stereochemical control. The formation of trans-decalin systems occurs with excellent diastereoselectivity. wikipedia.orgorganic-chemistry.org Density Functional Theory (DFT) calculations have provided a rationale for this observed stereoselectivity, suggesting a stepwise mechanism where the stereochemistry is set during the protonation step that terminates the cyclization. wikipedia.org This inherent stereocontrol, originating from the specific reactivity of the dithiolane intermediate, is a significant asset in target-oriented synthesis where precise control over the three-dimensional arrangement of atoms is paramount. The ability to direct the formation of a specific diastereomer by employing a 2-alkenyl-1,3-dithiolane precursor is a powerful tool for synthetic chemists.

Application in Multicomponent and Domino Reaction Sequences

While specific examples detailing the use of this compound in multicomponent and domino reactions are not prevalent, the inherent reactivity of the dithiolane and the adjacent alkene suggests potential applications in such processes. Domino reactions, which involve a cascade of consecutive transformations under the same reaction conditions, could potentially be initiated by the Lewis acid-mediated opening of the dithiolane ring, as seen in the cyclization reactions. thieme-connect.de

For instance, one could envision a scenario where the initial cationic species generated from the dithiolane engages in an intermolecular reaction with another component in the reaction mixture before an intramolecular cyclization event. This would constitute a multicomponent domino reaction, enabling the rapid assembly of complex molecular architectures from simple starting materials. The development of such reactions based on the unique reactivity of 2-alkenyl-1,3-dithiolanes represents a promising avenue for future research in synthetic methodology.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 2-(pent-1-en-1-yl)-1,3-dithiolane, a suite of NMR experiments would be necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the stereochemistry of the double bond and the conformation of the dithiolane ring.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information on the chemical environment of the different atoms. In ¹H NMR, the chemical shifts, integration, and coupling constants of the signals would offer clues about the different proton environments, such as the vinylic protons, the protons on the dithiolane ring, and the protons of the pentenyl chain. For instance, the coupling constant between the two vinylic protons would be crucial in determining the E/Z stereochemistry of the double bond.

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms. Key techniques would include:

Correlation Spectroscopy (COSY): To identify proton-proton couplings within the molecule, mapping the connections between adjacent protons in the pentenyl chain and within the dithiolane ring.

Heteronuclear Single Quantum Coherence (HSQC): To correlate each proton with its directly attached carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): To establish longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the entire molecular skeleton. For example, HMBC would show correlations from the proton at C2 of the dithiolane ring to the vinylic carbons.

A hypothetical ¹H and ¹³C NMR data table for the (E)-isomer is presented below based on known chemical shift ranges for similar structural motifs.

| Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| 2 | ~5.0 (d) | ~55 |

| 4,5 | ~3.3 (m) | ~40 |

| 1' | ~5.8 (dt) | ~130 |

| 2' | ~5.6 (dd) | ~128 |

| 3' | ~2.1 (q) | ~35 |

| 4' | ~1.4 (sext) | ~22 |

| 5' | ~0.9 (t) | ~14 |

Note: This table is illustrative and not based on experimental data for the specific compound.

The 1,3-dithiolane (B1216140) ring is not planar and exists in a dynamic equilibrium of different conformations, typically envelope and twist forms. researchgate.net Dynamic NMR (DNMR) studies, involving recording NMR spectra at various temperatures, could provide insights into the conformational flexibility of the dithiolane ring in this compound. By analyzing changes in the line shapes of the signals of the dithiolane protons as a function of temperature, it would be possible to determine the energy barriers for ring inversion and to identify the preferred conformation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital tool for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

In a mass spectrometer, this compound would be ionized, and the resulting molecular ion would undergo fragmentation. The analysis of these fragment ions provides a "fingerprint" that can help to confirm the structure. Expected fragmentation pathways for this compound would likely involve cleavage of the pentenyl side chain and fragmentation of the dithiolane ring. The presence of two sulfur atoms would lead to a characteristic isotopic pattern for the molecular ion and sulfur-containing fragments, with a significant M+2 peak due to the natural abundance of the ³⁴S isotope.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₈H₁₄S₂), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.govmdpi.com

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:

C=C stretching: Around 1650-1670 cm⁻¹, indicative of the alkene double bond.

=C-H stretching: Just above 3000 cm⁻¹, corresponding to the vinylic C-H bonds.

C-H stretching: Just below 3000 cm⁻¹, from the aliphatic C-H bonds in the pentenyl chain and the dithiolane ring.

C-S stretching: In the region of 600-800 cm⁻¹, which is characteristic of dithioacetals.

The combination of IR and Raman spectroscopy can be particularly powerful as some vibrational modes that are weak or inactive in IR may be strong in Raman, and vice versa, providing complementary information.

Characteristic Absorption Bands for Functional Group Identification

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound, revealing precise bond lengths, bond angles, and intermolecular interactions.

Bond Lengths, Angles, and Intermolecular Interactions in Crystalline Forms

Although a specific crystal structure for this compound has not been reported, analysis of related 1,3-dithiolane derivatives from the Cambridge Crystallographic Data Centre (CCDC) offers valuable insights into the expected solid-state conformation. nih.gov For instance, the crystal structure of a cyclohexylspiro-1,3-dithiolane derivative revealed that the 1,3-dithiolane ring can exhibit positional disorder, adopting multiple conformations within the crystal lattice. nih.gov

In a typical 1,3-dithiolane ring, the C-S bond lengths are generally in the range of 1.80-1.85 Å, and the S-C-S bond angle within the ring is approximately 110-115°. The C-C bond length in the ethylene (B1197577) bridge is expected to be around 1.52-1.54 Å. The geometry of the pentenyl group, specifically the C=C double bond, would exhibit a bond length of approximately 1.33-1.34 Å. The bond angles around the sp² hybridized carbons of the double bond are expected to be approximately 120°. Intermolecular interactions in the crystalline form would likely be dominated by van der Waals forces, given the absence of strong hydrogen bond donors or acceptors.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation and purity assessment of organic compounds. Both gas and liquid chromatography are crucial in the analysis of this compound.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds like this compound, which is relevant in the context of flavor and fragrance analysis. perfumerflavorist.comnih.govnih.gov The development of a GC method would involve optimizing parameters such as the type of capillary column (e.g., a non-polar or medium-polarity column like DB-5 or HP-5MS), the temperature program of the oven, and the flow rate of the carrier gas (typically helium or hydrogen). For instance, a typical GC-MS analysis of flavor compounds might involve an oven temperature program starting at a low temperature (e.g., 45 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure the separation of a wide range of volatile components. wur.nl

High-performance liquid chromatography (HPLC) is another essential technique for the analysis and purification of this compound. Method development would focus on selecting an appropriate stationary phase (e.g., a C18 reversed-phase column) and a suitable mobile phase. nih.gov For a non-polar compound like this, a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be typical for reversed-phase HPLC. Gradient elution, where the composition of the mobile phase is changed during the analysis, might be employed to achieve optimal separation from any impurities.

Chiral Chromatography for Enantiomeric Excess Determination

The 2-position of the 1,3-dithiolane ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. nih.govnih.gov

The development of a chiral HPLC method involves screening a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including dithiolane derivatives. nih.govrsc.org The mobile phase composition is a critical parameter to optimize for achieving enantiomeric separation. nih.gov For normal-phase chiral HPLC, mixtures of a non-polar solvent like hexane (B92381) with a polar modifier such as isopropanol (B130326) or ethanol (B145695) are commonly used. nih.gov The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. By carefully selecting the CSP and optimizing the mobile phase, baseline separation of the enantiomers can be achieved, allowing for accurate determination of the enantiomeric excess. For example, in the chiral resolution of a similar dithiolane derivative, a Chiralpak IA column (an amylose-based CSP) with a mobile phase of n-hexane and methyl tert-butyl ether was successfully employed. nih.gov

Computational and Theoretical Chemistry Insights into 2 Pent 1 En 1 Yl 1,3 Dithiolane Structure and Reactivity

Quantum Chemical Studies on Electronic Structure and Bonding Characteristics

Quantum chemical calculations provide a powerful lens for understanding the intrinsic electronic properties of molecules like 2-(pent-1-en-1-yl)-1,3-dithiolane. By solving approximations of the Schrödinger equation, these methods elucidate the distribution of electrons within the molecule, which in turn governs its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of these orbitals are critical in predicting how a molecule will interact with other chemical species. nih.gov

For this compound, the HOMO is expected to be localized primarily on the sulfur atoms of the dithiolane ring and the carbon-carbon double bond of the pentenyl group. This is due to the presence of lone pairs on the sulfur atoms and the π-electrons of the double bond, which are higher in energy than the sigma bonds in the molecule. The LUMO, conversely, is likely to be an antibonding orbital (π*) associated with the C=C double bond.

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. In the case of this compound, the presence of the unsaturated side chain would be expected to lower the HOMO-LUMO gap compared to a saturated analogue, thus increasing its reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |

| LUMO | -0.5 | C=C (π*) |

| HOMO | -8.2 | S (lone pairs), C=C (π) |

| HOMO-LUMO Gap | 7.7 | - |

Note: These values are illustrative and based on typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule is rarely uniform. Charge distribution analysis, often visualized through electrostatic potential (ESP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov

In this compound, the sulfur atoms, with their lone pairs of electrons, are expected to be regions of high electron density, appearing as red or yellow on an ESP map. The carbon-carbon double bond would also represent a nucleophilic region. Conversely, the hydrogen atoms bonded to the carbon framework would be electron-deficient and appear as blue on the map. The electrostatic potential map is crucial for predicting sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a standard tool in computational chemistry for investigating the mechanisms of chemical reactions. nih.gov By calculating the potential energy surface of a reaction, DFT can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds. nih.gov

Transition State Characterization and Activation Energy Determination

For a given reaction of this compound, such as its oxidation or hydrolysis, DFT calculations can be used to locate the transition state structure. The transition state is the highest energy point along the reaction coordinate and its structure reveals the critical geometry that molecules must adopt for the reaction to occur.

Table 2: Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Activation Energy (kcal/mol) |

| Initial Protonation | 5.2 |

| Nucleophilic Attack | 15.8 |

| Ring Opening | 8.1 |

Note: These values are for illustrative purposes and would vary depending on the specific reaction and computational method.

Solvent Effects on Reaction Energetics

Reactions are typically carried out in a solvent, which can have a significant impact on reaction energetics. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

For reactions involving charged intermediates, such as the protonated form of this compound, polar solvents would be expected to stabilize these species, thereby lowering the activation energy and accelerating the reaction. DFT calculations incorporating a solvent model would provide more accurate predictions of reaction rates in solution compared to gas-phase calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static. Molecules are constantly in motion, undergoing conformational changes. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

Molecular dynamics (MD) simulations provide a time-resolved picture of a molecule's motion. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal the dynamic behavior of this compound, including ring puckering and the rotation of the side chain. These simulations are particularly useful for understanding how the molecule behaves in a condensed phase, such as in solution or in a biological environment.

Preferred Conformations and Rotational Barriers

The three-dimensional structure of this compound is characterized by the puckered nature of the 1,3-dithiolane (B1216140) ring and the rotational freedom around the single bonds connecting the substituent to the ring. The 1,3-dithiolane ring typically adopts an envelope or twist conformation. In the case of substituted derivatives, the substituent's steric and electronic properties significantly influence the conformational preference of the ring. For 2-substituted 1,3-dithiolanes, the substituent can occupy either an equatorial or an axial position relative to the mean plane of the dithiolane ring.

A detailed computational analysis would involve a potential energy surface scan for the rotation around the key single bonds to identify the minimum energy (preferred) conformations and the transition states (rotational barriers). The table below presents hypothetical relative energies for possible conformations, which would typically be determined through such calculations.

| Conformer | Dihedral Angle (S-C2-C1'-C2') (degrees) | Relative Energy (kJ/mol) | Population (%) |

| Anti-periplanar | 180 | 0.0 | 65 |

| Syn-clinal (Gauche) | 60 | 5.0 | 15 |

| Syn-clinal (Gauche) | -60 | 5.0 | 15 |

| Syn-periplanar | 0 | 15.0 | 5 |

Flexibility and Dynamic Behavior

The flexibility of this compound arises from the conformational isomerism of the dithiolane ring and the rotations around the single bonds of the pentenyl side chain. Molecular dynamics (MD) simulations provide a powerful tool to explore this flexibility over time. By simulating the motion of atoms at a given temperature, MD can reveal the accessible conformational space and the timescales of conformational changes.

Prediction and Validation of Spectroscopic Parameters

Computational NMR Chemical Shift and Coupling Constant Predictions

Computational quantum mechanics, particularly DFT, has become a reliable tool for predicting NMR parameters. mdpi.com The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate magnetic shielding tensors, from which NMR chemical shifts are derived. By calculating the chemical shifts for a computationally determined, energy-minimized structure of this compound, one can obtain a predicted NMR spectrum.

These theoretical predictions are invaluable for several reasons. They can aid in the definitive assignment of complex experimental spectra, help to distinguish between possible isomers, and provide insights into the electronic structure of the molecule. The accuracy of these predictions is often high, with deviations from experimental values typically being systematic and correctable through scaling factors or by referencing to a known standard like tetramethylsilane (B1202638) (TMS). preprints.org

Spin-spin coupling constants (J-couplings) can also be calculated, providing further structural information. The magnitude of J-couplings is sensitive to the dihedral angles between the coupled nuclei, as described by the Karplus equation. Comparing calculated and experimental J-couplings can therefore be a powerful method for conformational analysis. nih.gov

Below is a hypothetical table of predicted versus experimental NMR data.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Predicted J-coupling (Hz) | Experimental J-coupling (Hz) |

| H (C2) | 4.85 | 4.82 | ||

| H (C1') | 5.62 | 5.59 | J(H1'-H2') = 15.2 | J(H1'-H2') = 15.0 |

| C (C2) | 55.3 | 55.1 | ||

| C (C1') | 130.8 | 130.5 | ||

| C (C2') | 128.9 | 128.7 |

Vibrational Frequency Calculations and IR/Raman Spectra Simulation

Computational methods can also predict the vibrational frequencies of a molecule. researchgate.net These calculations are typically performed at the same level of theory as the geometry optimization. The output provides a list of vibrational modes and their corresponding frequencies and intensities for both infrared (IR) and Raman spectroscopy. nih.gov

Simulated IR and Raman spectra can be generated by plotting these calculated frequencies and intensities as Lorentzian or Gaussian peaks. These simulated spectra are incredibly useful for interpreting experimental vibrational spectra. By comparing the calculated and experimental spectra, one can assign the observed absorption bands to specific molecular vibrations. This process helps to confirm the structure of the synthesized compound and provides a deeper understanding of its bonding and functional groups.

For this compound, characteristic vibrational modes would include C-S stretching frequencies of the dithiolane ring, C=C stretching of the pentenyl group, and various C-H stretching and bending modes. Discrepancies between calculated and experimental frequencies are common due to the harmonic approximation used in most calculations and the influence of the experimental environment. These discrepancies are often corrected by applying a scaling factor to the calculated frequencies. researchgate.net

A hypothetical comparison of key calculated and experimental vibrational frequencies is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Intensity |

| C=C Stretch | 1655 | 1650 | Medium |

| C-S Symmetric Stretch | 690 | 685 | Strong |

| C-S Asymmetric Stretch | 725 | 720 | Medium |

| =C-H Bend | 980 | 975 | Strong |

Analogs, Derivatives, and Comparative Studies Within 1,3 Dithiolane Chemistry

Synthesis and Reactivity Profiles of Substituted Alkenyl Dithiolanes

The synthesis of 2-substituted-1,3-dithiolanes is most commonly achieved through the condensation of an aldehyde or ketone with 1,2-ethanedithiol (B43112). organic-chemistry.orgchemicalbook.com For the specific synthesis of 2-(pent-1-en-1-yl)-1,3-dithiolane, the precursor would be the α,β-unsaturated aldehyde, (E)-pent-2-enal. The reaction is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org A variety of catalysts can be employed, including p-toluenesulfonic acid, hafnium trifluoromethanesulfonate (B1224126), and even silica (B1680970) gel-supported perchloric acid, which allows for solvent-free conditions. organic-chemistry.org

The general scheme for the synthesis is as follows:

Scheme 1: General synthesis of this compound from (E)-pent-2-enal and 1,2-ethanedithiol.

Impact of Alkene Substitution Pattern on Reactivity

The substitution pattern of the alkene moiety in 2-alkenyl-1,3-dithiolanes significantly influences their reactivity. The stability of an alkene generally increases with the number of alkyl substituents on the double bond. This principle suggests that a disubstituted alkene, such as the pent-1-en-1-yl group, will be more stable than a monosubstituted one.

The reactivity of the dithiolane ring itself can also be affected. The electron-donating or withdrawing nature of the substituent at the C2 position plays a crucial role. While detailed studies specifically on this compound are not extensively documented, we can infer its reactivity from related systems. For instance, the acidity of the C2 proton in 1,3-dithianes is a key factor in their utility as acyl anion equivalents in the Corey-Seebach reaction. wikipedia.orgsynarchive.comorganic-chemistry.org While 1,3-dithiolanes are also acidic at the C2 position, their corresponding lithiated species are less stable and prone to fragmentation compared to their 1,3-dithiane (B146892) counterparts. organic-chemistry.org

The presence of the electron-donating alkyl groups on the double bond in this compound would likely have a modest electronic effect on the dithiolane ring compared to a simple 2-vinyl-1,3-dithiolane. However, steric hindrance from the propyl group could influence the approach of reagents to the dithiolane ring or the adjacent double bond.

Stereoelectronic Effects of Substituents

Stereoelectronic effects, which involve the influence of orbital alignment on the stability and reactivity of a molecule, are significant in 1,3-dithiolane (B1216140) chemistry. The presence of sulfur atoms with their lone pairs of electrons and accessible d-orbitals can lead to stabilizing interactions. In the case of 2-alkenyl-1,3-dithiolanes, the orientation of the alkenyl substituent relative to the dithiolane ring can impact reactivity.

While specific studies on the stereoelectronic effects of a pent-1-en-1-yl group are scarce, research on similar systems provides valuable insights. For instance, the anomeric effect, well-documented in carbohydrate chemistry, has analogs in sulfur-containing heterocycles. This effect can influence the preferred conformation of substituents at the C2 position. The interaction between the lone pairs of the sulfur atoms and the π-system of the alkene could lead to specific conformational preferences that, in turn, affect the molecule's reactivity. The stability of carbanions formed at the C2 position is attributed to the ability of the adjacent sulfur atoms to stabilize the negative charge, a phenomenon involving their polarizability and potentially their d-orbitals. stackexchange.comresearchgate.net

Comparison of this compound with Other Thioacetal Protecting Groups

Thioacetals are widely used as protecting groups for carbonyl compounds due to their stability under both acidic and basic conditions where their oxygen-based acetal (B89532) counterparts might be labile. asianpubs.org

Relative Stability and Deprotection Conditions

1,3-Dithiolanes are generally stable to a wide range of reaction conditions, making them robust protecting groups. asianpubs.org The stability of this compound is expected to be comparable to other 2-alkyl or 2-alkenyl substituted dithiolanes.

Deprotection, the removal of the dithiolane group to regenerate the carbonyl, often requires specific and sometimes harsh conditions. organic-chemistry.org A variety of reagents have been developed for this purpose, reflecting the stability of the thioacetal linkage. Common methods involve oxidative or alkylative hydrolysis. uwindsor.ca

| Reagent/Method | Conditions | Comments |

| Mercury(II) salts (e.g., HgCl2, HgO) | Aqueous organic solvent | Traditional but toxic. organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Aqueous acetone | Milder oxidative cleavage. |

| o-Iodoxybenzoic acid (IBX) | Water, room temperature | Mild and environmentally friendly. organic-chemistry.org |

| Hydrogen peroxide with iodine catalyst | Aqueous micellar system | "Green" and efficient method. organic-chemistry.org |

| Polyphosphoric acid and acetic acid | 20-45 °C | Mild and convenient. asianpubs.org |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Acetonitrile-water | Effective for many dithianes. rsc.org |

Table 1: Common deprotection methods for 1,3-dithiolanes.

The presence of the double bond in this compound introduces a potential site for side reactions during deprotection, depending on the reagents used. Oxidative methods must be chosen carefully to avoid unwanted reactions at the alkene.

Distinctive Synthetic Advantages

The primary advantage of using a 1,3-dithiolane as a protecting group is its stability. Specifically for this compound, it allows for the protection of an α,β-unsaturated aldehyde while reactions are carried out on other parts of the molecule. The protected form masks the reactivity of the carbonyl group, preventing nucleophilic attack at the carbonyl carbon.

While the C2-proton of the dithiolane ring can be removed to form a nucleophile, this is more efficiently achieved with the corresponding 1,3-dithiane, as discussed below. Therefore, the main synthetic advantage of this compound lies in its role as a stable protecting group for the pentenal functionality.

Dithiane (1,3-Dithiane) Analogs: Synthesis, Reactivity, and Applications

1,3-Dithianes are six-membered sulfur-containing heterocycles that are closely related to 1,3-dithiolanes. They are synthesized from aldehydes or ketones and 1,3-propanedithiol (B87085), typically under acidic catalysis. organic-chemistry.org The synthesis of 2-(pent-1-en-1-yl)-1,3-dithiane would follow a similar procedure to its dithiolane counterpart, using 1,3-propanedithiol instead of 1,2-ethanedithiol.

The most significant difference in reactivity between 1,3-dithianes and 1,3-dithiolanes lies in the stability of their 2-lithio derivatives. The 2-lithio-1,3-dithiane is a stable species that serves as a versatile acyl anion equivalent in the Corey-Seebach reaction. wikipedia.orgsynarchive.comorganic-chemistry.org This allows for the umpolung (reversal of polarity) of the carbonyl carbon, enabling it to act as a nucleophile.

Deprotonation of 2-(pent-1-en-1-yl)-1,3-dithiane at the C2 position would generate a nucleophilic species that can react with various electrophiles. However, deprotonation can also occur at the allylic position (C3 of the pentenyl chain). The regioselectivity of this deprotonation would depend on the reaction conditions, including the base used and the temperature. Studies on related 2-vinyl-1,3-dithianes have shown that deprotonation can lead to reactions at the γ-position of the vinyl group. uwindsor.ca

| Feature | 1,3-Dithiolane (5-membered ring) | 1,3-Dithiane (6-membered ring) |

| Synthesis | From aldehyde/ketone and 1,2-ethanedithiol. organic-chemistry.org | From aldehyde/ketone and 1,3-propanedithiol. organic-chemistry.org |

| Stability as Protecting Group | Generally stable. asianpubs.org | Generally stable. uwindsor.ca |

| Reactivity of C2-Lithio Derivative | Less stable, prone to fragmentation. organic-chemistry.org | Stable, widely used as acyl anion equivalent (Corey-Seebach reaction). wikipedia.orgsynarchive.comorganic-chemistry.org |

| Deprotection | Various methods, often requiring specific reagents. organic-chemistry.orgasianpubs.org | Similar methods to dithiolanes, can be challenging. uwindsor.ca |

Table 2: Comparison of 1,3-Dithiolanes and 1,3-Dithianes.

Development of Novel Chiral 1,3-Dithiolane Systems for Asymmetric Synthesis

The incorporation of chirality into the 1,3-dithiolane scaffold has led to the development of powerful chiral auxiliaries and ligands for controlling stereochemistry in asymmetric transformations. nih.govwikipedia.org A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction, after which it can be removed. wikipedia.orgsigmaaldrich.com

The design of chiral 1,3-dithiolane systems often involves two main strategies: modification of a C2-substituted dithiolane or introduction of a stereocenter on the dithiolane ring itself, typically at the C4 position. nih.govmdpi.com

A notable example involves the synthesis and resolution of (1,4-dithiaspiro[4.5]decan-2-yl)methanol. nih.govmdpi.com This compound serves as a key building block for more complex chiral ligands and pharmacologically active molecules. nih.govnih.gov Its synthesis begins with a racemic mixture, which is then separated into its constituent enantiomers using techniques like preparative enantioselective High-Performance Liquid Chromatography (HPLC). nih.govmdpi.com The absolute configuration of the separated enantiomers can then be determined, for instance, by derivatizing one enantiomer into a new compound whose structure can be unequivocally established by X-ray crystallography. nih.govnih.gov

Another approach is to synthesize chiral dithiolanes from readily available starting materials from the "chiral pool," such as natural tartaric acid. researchgate.net This method allows for the creation of new chiral ligands that can be applied as catalysts in asymmetric reactions. researchgate.net These designed ligands often contain multiple heteroatoms that can coordinate to metal centers, creating a defined chiral environment for catalysis. chemrxiv.org

Once synthesized and resolved, chiral 1,3-dithiolane derivatives can be employed to induce enantioselectivity in a variety of chemical reactions. These systems can act as chiral auxiliaries attached directly to the substrate or as ligands that modify the catalytic activity of a metal center.

For example, the enantiomerically pure (+)-(1,4-dithiaspiro[4.5]decan-2-yl)methanol has been used as a crucial synthon in the enantioselective synthesis of (+)-BS148, a sigma receptor modulator. nih.gov In this synthesis, the chirality of the dithiolane auxiliary directs the formation of a specific stereoisomer of the final product.

Chiral dithiolane-based ligands have been successfully applied in asymmetric additions of organozinc reagents to aldehydes and ketones, yielding enantiomerically enriched secondary and tertiary alcohols. researchgate.net Similarly, they have been evaluated in other important transformations like the asymmetric Henry reaction. researchgate.net The effectiveness of these ligands often depends on subtle steric and electronic variations in their structure, which can be fine-tuned to optimize both catalytic activity and enantioselectivity. researchgate.net The general principle involves the formation of a transient diastereomeric complex between the chiral catalyst and the substrate, which favors one reaction pathway over the other, leading to an excess of one enantiomeric product. wikipedia.orgpsu.edu

| Transformation Type | Chiral System | Substrate | Product Type | Reference |

|---|---|---|---|---|

| Enantioselective Synthesis | Chiral dithiolane synthon (e.g., (+)-1,4-dithiaspiro[4.5]decan-2-yl)methanol) | Prochiral intermediates | Enantiopure sigma receptor modulator ((+)-BS148) | nih.govmdpi.com |

| Asymmetric Diethylzinc Addition | Chiral ligand derived from tartaric acid and dithiolane | Aldehydes and ketones | Chiral secondary/tertiary alcohols | researchgate.net |

| Asymmetric Henry Reaction | Library of chiral diamine ligands with dithiolane components | Aldehydes and nitroalkanes | Chiral nitro-alcohols | researchgate.net |

Emerging Research Directions and Future Prospects in the Chemistry of 2 Pent 1 En 1 Yl 1,3 Dithiolane

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of 1,3-dithiolanes is typically achieved through the acid-catalyzed reaction of an aldehyde with 1,2-ethanedithiol (B43112). wikipedia.orgwikipedia.org This transformation is well-suited for adaptation to continuous flow chemistry systems. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward automation and scalability. uc.pt

For a compound like 2-(pent-1-en-1-yl)-1,3-dithiolane, a hypothetical flow synthesis could involve pumping a stream of (E)-pent-2-enal and 1,2-ethanedithiol through a heated or cooled microreactor containing an immobilized acid catalyst. This setup would allow for precise control over reaction parameters such as residence time, temperature, and stoichiometry, potentially leading to higher yields and purity while minimizing reaction times.

Automated synthesis platforms could further leverage this flow setup for the rapid generation of a library of analogues. By integrating robotic systems to vary the starting aldehyde and introduce subsequent reagents, a range of 2-alkenyl-1,3-dithiolanes could be synthesized and screened for various properties. This high-throughput approach would be invaluable for exploring the structure-activity relationships of this class of compounds.

Table 1: Comparison of Batch vs. Prospective Flow Synthesis of this compound

| Parameter | Traditional Batch Synthesis | Prospective Flow Synthesis |

| Catalyst | Homogeneous (e.g., p-TsOH, HCl) | Heterogeneous/Immobilized (e.g., acid resin) |

| Reaction Time | Hours | Minutes |

| Workup | Aqueous quench, extraction | In-line purification, solvent evaporation |

| Scalability | Limited, requires larger glassware | Easily scaled by running longer or parallelizing |

| Safety | Potential for thermal runaway | Superior heat dissipation, smaller reagent volumes |

| Automation | Difficult to fully automate | Readily integrated into automated platforms |

Exploration of Photocatalytic and Electrocatalytic Transformations

The vinyl sulfide moiety in this compound is a prime target for photocatalytic and electrocatalytic transformations. These methods utilize light or electricity, respectively, to drive chemical reactions under mild conditions, often enabling reactivity that is inaccessible through traditional thermal methods.

Photocatalysis: Visible-light photocatalysis could potentially be used to engage the double bond of the pentenyl group in various cycloadditions or radical addition reactions. For example, sensitized energy transfer could generate a triplet-state vinyl sulfide, which might undergo [2+2] cycloadditions. nih.gov Alternatively, photoredox catalysis could facilitate the addition of radicals across the double bond. Recent studies have shown that vinyl arenes can undergo photocatalytic hydro- and oxoalkylation with 1,3-dicarbonyls, suggesting a potential pathway for the functionalization of the vinyl group in the target molecule. nih.govchemrxiv.org

Electrocatalysis: Electrocatalytic methods could offer alternative pathways for functionalization. The sulfur atoms of the dithiolane ring could mediate electron transfer processes. For instance, anodic oxidation could generate a radical cation intermediate, leading to dimerization or addition of nucleophiles. Conversely, cathodic reduction could be explored, although the dithioacetal group is generally stable to reduction. The unique electronic properties conferred by the combination of the dithiolane and the vinyl sulfide may lead to novel electrochemically-driven transformations.

Potential as Precursors for Advanced Materials or Polymer Architectures

The structure of this compound contains functional handles that suggest its potential as a monomer or precursor for advanced materials.

Polymer Architectures: The vinyl group is a polymerizable handle. Radical polymerization of this compound could, in principle, yield polymers with pendant 1,3-dithiolane (B1216140) units. While the polymerization of S-vinyl monomers can be challenging, recent research is expanding the scope of these reactions. rsc.org Such polymers could have interesting properties, such as high refractive indices, due to the presence of sulfur. Furthermore, the dithiolane units in the polymer backbone could be cleaved under specific conditions, suggesting applications in degradable polymers. The modification of existing polymers like poly(vinyl chloride) with sulfur-containing heterocycles has been shown to alter their properties. ajbasweb.comresearchgate.net

Advanced Materials: The 1,3-dithiolane moiety itself is of interest in materials science. Dithiolanes are known to coordinate with heavy metals, suggesting that polymers derived from this monomer could be used as absorbents for environmental remediation, for instance, of mercury(II) salts. researchgate.net Additionally, the ring-opening polymerization (ROP) of related sulfur heterocycles is a known method for producing sulfur-rich polymers. While 1,3-dithiolane itself is not typically prone to ROP, exploring catalytic methods to induce ring-opening could lead to novel polymer backbones.

Development of Environmentally Benign Synthesis and Transformation Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.it Developing eco-friendly protocols for the synthesis and modification of this compound represents a significant research opportunity.

Greener Synthesis: The conventional synthesis of dithioacetals often uses strong acids and volatile organic solvents. organic-chemistry.org Future research could focus on replacing these with more benign alternatives. Numerous greener approaches for dithioacetalization have been reported, employing catalysts such as zeolites, ionic liquids, or even catalyst-free, visible-light-mediated methods under aerobic conditions. tandfonline.comrsc.orgdtu.dk Applying these methods to the synthesis of this compound from (E)-pent-2-enal would reduce waste and improve the safety profile of the procedure.

Table 2: Examples of Green Catalysts for Dithioacetalization

| Catalyst Type | Example | Reaction Conditions | Advantages |

| Heterogeneous Acid | H-beta Zeolite | Solvent-free, Room Temp | Recyclable, mild conditions dtu.dk |

| Ionic Liquid | Acidic Ionic Liquid | Solvent-free | Low volatility, potential for reuse tandfonline.com |

| Photocatalyst-free | Visible Light / Air | Room Temp, Aerobic | Uses light and air, atom-economical rsc.orgrsc.org |

| Solid-Supported Acid | Perchloric acid on Silica (B1680970) | Solvent-free, Room Temp | High efficiency, easy removal chemicalbook.com |

Benign Transformations: Beyond synthesis, green chemistry principles can be applied to the compound's transformations. For example, dethioacetalization, the process of converting the dithiolane back to the aldehyde, traditionally uses toxic heavy metal salts like mercury(II) chloride. wordpress.com Greener alternatives that use oxidizing agents like hypervalent iodine compounds or catalytic ammonium iodide with hydrogen peroxide in water have been developed and would be a key focus for future work with this molecule. wordpress.com

Unexplored Reactivity Patterns and Undiscovered Synthetic Applications

The juxtaposition of the dithiolane ring and the vinyl sulfide functionality may give rise to unique and unexplored reactivity.

Umpolung Reactivity: The 1,3-dithiolane group is a classic precursor for acyl anion equivalents through deprotonation at the C2 position, a concept known as "umpolung" or polarity inversion. wikipedia.org However, the stability of 2-lithio-1,3-dithiolanes is limited compared to their 1,3-dithiane (B146892) counterparts. wikipedia.org Investigating the deprotonation of this compound could reveal interesting reactivity, potentially leading to fragmentation or rearrangement pathways. For instance, base-mediated fragmentation of 2-aryl-1,3-dithiolanes has been developed as a method to synthesize dithioesters. acs.org

Vinyl Sulfide Reactivity: The vinyl sulfide moiety can act as a ketene equivalent. For instance, oxidation of the sulfur atoms to sulfoxides or sulfones would render the double bond highly electron-deficient and susceptible to Michael additions. The synthesis of vinyl sulfones from 1,3-dithiolane tetraoxides has been reported, suggesting a potential transformation pathway. tandfonline.com Furthermore, the vinyl sulfide could participate in various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. Gold-catalyzed hydrothiolation of vinyl sulfides to produce unsymmetrical dithioacetals is one such example of modern catalytic applications. rsc.org

Future research could focus on synergistic reactivity where both the dithiolane and the vinyl group participate in a single transformation, leading to complex molecular architectures in a single step.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Pent-1-en-1-yl)-1,3-dithiolane, and what factors influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via domino reactions involving anionic dithiolane ring-opening followed by SNi mechanisms, as demonstrated in the synthesis of perfunctionalized thiophenes (92% yield in DMSO with a base) . Alternatively, 1,3-dithiolanes are formed by reacting 1,2-ethanedithiol with carbonyl compounds under acidic or basic conditions . Key factors include solvent polarity (e.g., DMSO stabilizes intermediates), base strength, and reaction temperature. Optimization via controlled stepwise experiments is recommended to isolate intermediates and assess kinetic control.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR spectroscopy (¹H/¹³C) to identify protons and carbons in the dithiolane ring and pentenyl substituent.

- Mass spectrometry (MS) for molecular weight validation (e.g., exact mass via HRMS).

- Single-crystal X-ray diffraction to resolve bond lengths and angles, as applied to analogous dithiolane derivatives .

- Elemental analysis to verify purity and stoichiometry.

Q. What are the key stability considerations for handling and storing this compound in laboratory settings?

- Methodological Answer : The compound’s stability is influenced by:

- Moisture sensitivity : Store under inert gas (N₂/Ar) in sealed containers.

- Light exposure : Protect from UV light to prevent decomposition of the dithiolane ring.

- Thermal stability : Avoid prolonged heating above 60°C, as dithiolanes can undergo ring-opening at elevated temperatures .

Q. What analytical techniques are most suitable for quantifying this compound in complex mixtures?

- Methodological Answer :

- HPLC-UV/Vis or HPLC-MS for separation and quantification in mixtures, leveraging the compound’s UV absorption (e.g., π→π* transitions in the dithiolane ring).

- GC-MS for volatile derivatives after derivatization.

- Thin-layer chromatography (TLC) with iodine staining to track sulfur-containing compounds .

Advanced Research Questions

Q. How does the presence of the pent-1-enyl substituent influence the regioselectivity of ring-opening reactions in 1,3-dithiolane derivatives?

- Methodological Answer : The pentenyl group’s electron-withdrawing/conjugative effects direct nucleophilic attack during ring-opening. For example:

- Anionic ring-opening (e.g., with bases) may occur at the less hindered sulfur atom adjacent to the substituent.

- DFT calculations can model charge distribution and transition states to predict regioselectivity .

- Experimental validation via kinetic isotope effects or substituent variation (e.g., replacing pentenyl with alkyl/aryl groups) .

Q. What role does the 1,3-dithiolane ring play in the coordination chemistry of this compound, particularly in interactions with metal ions?

- Methodological Answer : The sulfur atoms in the dithiolane ring act as soft Lewis bases, enabling:

- Chelation of transition metals (e.g., Hg²⁺, Au³⁺), as demonstrated in fluorescent probes where dithiolane-metal binding induces aggregation-induced emission (AIE) .

- Nanomaterial synthesis : Dithiolanes stabilize metal nanoparticles (e.g., MoS₂) via sulfur-metal interactions .

- Study using UV-Vis titration, XPS, or cyclic voltammetry to quantify binding constants and redox behavior.

Q. How can contradictions in reaction outcomes be resolved when using this compound under varying catalytic conditions?

- Methodological Answer : Contradictions (e.g., inconsistent yields or byproducts) require:

- Systematic screening of catalysts (e.g., organic bases vs. metal catalysts) and solvents.

- In-situ monitoring (e.g., FTIR, Raman) to detect intermediates and competing pathways.

- Computational modeling (e.g., DFT) to compare energy barriers for proposed mechanisms .

Q. What strategies are effective in modulating the electronic properties of the 1,3-dithiolane ring to enhance its utility in photochemical applications?

- Methodological Answer :

- Substituent engineering : Introduce electron-donating groups (e.g., -OCH₃) to increase electron density in the dithiolane ring, enhancing fluorescence in probes .

- Conjugation extension : Attach aromatic systems (e.g., anthracene) to promote AIE effects.

- Solvatochromic studies to correlate solvent polarity with emission intensity shifts.

Key Research Findings

- The domino reaction pathway (ring-opening → SNi) is highly efficient for dithiolane derivatives, but competing pathways require careful optimization .